1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile
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Overview
Description
1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile is a compound that features a thiophene ring substituted with an acetyl group at the 5-position and a cyclopentane ring attached to a carbonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetyl and carbonitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxocyclopentane-1-carbonitrile: A structurally similar compound with a cyclopentane ring and a carbonitrile group.
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-acetylthiophene share the thiophene core structure.
Uniqueness
1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile is unique due to the combination of the thiophene ring with an acetyl group and a cyclopentane ring with a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NOS |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-(5-acetylthiophen-2-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13NOS/c1-9(14)10-4-5-11(15-10)12(8-13)6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
MEHKHOCQTKEUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2(CCCC2)C#N |
Origin of Product |
United States |
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